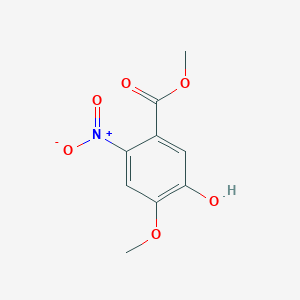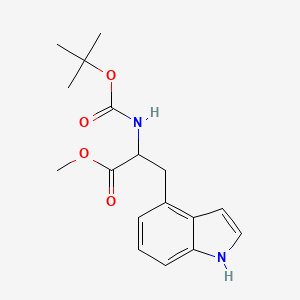
4-甲基-1-三苯甲基-1H-咪唑-2-甲醛
描述
“4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a 4-formyl derivative of imidazole used in the preparation of C17,20-lyase inhibitor for the treatment of androgen-dependent prostate cancer .
Synthesis Analysis
The synthesis of imidazole derivatives involves a variety of methods. Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . To a solution of 4-bromo-1H-imidazole in dry THF at 0 ℃ was added, a 2 M solution of i-PrMgCl in THF for 5 min. The clear solution was stirred at that temperature for an additional 5 min, and a 2.5 M solution of n-BuLi in hexanes was added dropwise for 5 min while maintaining the temperature below 20 ℃ .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde” include a molecular weight of 352.44 . It is an off-white solid .科学研究应用
功能分子合成
4-甲基-1-三苯甲基-1H-咪唑-2-甲醛: 是功能分子合成中的关键中间体,特别是在制药和农药行业 。其咪唑环是许多生物活性化合物中常见的结构单元。
新药开发
4-甲基-1-三苯甲基-1H-咪唑-2-甲醛的咪唑核心在开发新药方面至关重要。 它已被用于创建具有广泛生物活性的衍生物,包括抗菌、抗真菌和抗病毒特性 .
供体-π-受体型染料的创建
该化合物用于合成新型供体-π-受体 (D-Π-A) 型染料,这些染料在太阳能电池和其他光学应用的开发中很重要 .
化学传感器的制造
4-甲基-1-三苯甲基-1H-咪唑-2-甲醛: 用于制造比色化学传感器。 这些传感器可以通过颜色变化来检测其环境中的变化,这对于各种诊断应用至关重要 .
电化学应用
咪唑衍生物因其电化学活性而被研究,包括氢氧化和氧还原,可能用作聚合物电解质膜燃料电池的电解质 .
三齿席夫碱配体的合成
该化合物参与三齿席夫碱配体的制备,这些配体在配位化学和催化中有应用 .
烯丙基化反应
4-甲基-1-三苯甲基-1H-咪唑-2-甲醛: 用于烯丙基化反应,这是一种在有机合成和药物制造中常用的将烯丙基添加到底物的化学反应类型 .
尿刊酸酯的制备
该化合物在尿刊酸 (4-咪唑丙烯酸) 的乙酯、正十二烷基酯和正十六烷基酯的制备中发挥作用,这些酯在皮肤病治疗中有应用 .
安全和危害
未来方向
As a biochemical reagent, “4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde” has potential applications in life science related research . Further studies could explore its potential uses in the development of new drugs, given the broad range of biological activities exhibited by imidazole derivatives .
作用机制
Target of Action
Imidazole compounds are versatile and can interact with various biological targets. They are key components in many functional molecules used in a variety of applications .
Mode of Action
The mode of action of imidazole compounds can vary widely depending on the specific compound and its targets. For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole compounds can affect various biochemical pathways. For instance, some imidazole derivatives can act as antioxidants, scavenging harmful free radicals and protecting cells from oxidative damage .
Result of Action
The molecular and cellular effects of imidazole compounds depend on their specific targets and mode of action. For example, some imidazole derivatives can inhibit the growth of bacteria or cancer cells .
生化分析
Biochemical Properties
4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can undergo reductive amination with amines in the presence of sodium borohydride to form secondary amines . This interaction is crucial in the synthesis of complex organic molecules. Additionally, 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde can form Schiff bases with amino acids, which are essential intermediates in many biochemical pathways .
Cellular Effects
The effects of 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Furthermore, its interaction with cellular proteins can lead to changes in cell signaling, impacting processes such as cell growth and differentiation.
Molecular Mechanism
At the molecular level, 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . Additionally, this compound can interact with DNA and RNA, influencing gene expression by modulating transcription and translation processes . These molecular interactions are critical for understanding the compound’s role in various biochemical pathways.
Temporal Effects in Laboratory Settings
The stability and degradation of 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde over time are essential factors in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro and in vivo studies have demonstrated that prolonged exposure to 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde can lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde vary with different dosages in animal models. At low doses, it can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cellular damage and disruption of metabolic pathways . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of biomolecules . For example, it can participate in the formation of Schiff bases with amino acids, which are intermediates in various metabolic processes . Additionally, this compound can influence the levels of metabolites within cells, affecting overall metabolic flux .
Transport and Distribution
The transport and distribution of 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding these transport mechanisms is essential for elucidating the compound’s effects on cellular function and metabolism .
Subcellular Localization
4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde is localized in specific subcellular compartments, where it exerts its biochemical effects . Targeting signals and post-translational modifications direct the compound to particular organelles, such as the nucleus or mitochondria . This subcellular localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and participate in localized biochemical reactions .
属性
IUPAC Name |
4-methyl-1-tritylimidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O/c1-19-17-26(23(18-27)25-19)24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COEIUYIKZISWBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=N1)C=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00703302 | |
| Record name | 4-Methyl-1-(triphenylmethyl)-1H-imidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00703302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869967-21-5 | |
| Record name | 4-Methyl-1-(triphenylmethyl)-1H-imidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00703302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(Trifluoromethoxy)methyl]pyrrolidine](/img/structure/B1455250.png)

![2-(5-Methyl-4H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride](/img/structure/B1455252.png)





![2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid](/img/structure/B1455260.png)


![3-[(6-Chloro-2-pyrazinyl)amino]-1-propanol](/img/structure/B1455267.png)
